molecular formula C10H11FO2S B2360252 Methyl [(4-fluorobenzyl)sulfanyl]acetate CAS No. 669757-96-4

Methyl [(4-fluorobenzyl)sulfanyl]acetate

Cat. No. B2360252
CAS RN: 669757-96-4
M. Wt: 214.25
InChI Key: NIFNMNTXBNGSBX-UHFFFAOYSA-N
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Description

“Methyl [(4-fluorobenzyl)sulfanyl]acetate” is a chemical compound with the molecular formula C10H11FO2S . It is used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of “Methyl [(4-fluorobenzyl)sulfanyl]acetate” consists of a methyl group (CH3), a fluorobenzyl group (C6H4F), a sulfanyl group (SH), and an acetate group (CH3COO) . The exact arrangement of these groups in the molecule would determine its three-dimensional structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl [(4-fluorobenzyl)sulfanyl]acetate” such as its density, melting point, boiling point, and molecular weight can be determined through experimental measurements .

Mechanism of Action

The mechanism of action of “Methyl [(4-fluorobenzyl)sulfanyl]acetate” would depend on its use. For instance, if it is used as a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other chemicals .

Safety and Hazards

The safety and hazards associated with “Methyl [(4-fluorobenzyl)sulfanyl]acetate” would depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

properties

IUPAC Name

methyl 2-[(4-fluorophenyl)methylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2S/c1-13-10(12)7-14-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFNMNTXBNGSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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